molecular formula C15H23NO9 B10770178 S(+)-Isoproterenol (+)-bitartrate

S(+)-Isoproterenol (+)-bitartrate

Cat. No.: B10770178
M. Wt: 361.34 g/mol
InChI Key: LBOPECYONBDFEM-RFVHGSKJSA-N
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Description

S(+)-Isoproterenol (+)-bitartrate is a chiral compound that serves as a potent beta-adrenergic agonist. It is commonly used in medical settings to treat conditions such as bradycardia (slow heart rate) and heart block. The compound is known for its ability to stimulate the heart, increase cardiac output, and relax bronchial muscles, making it valuable in both emergency and therapeutic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S(+)-Isoproterenol (+)-bitartrate typically involves the resolution of racemic isoproterenol. This process can be achieved through various chiral resolution techniques, including the use of chiral acids or chromatography. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired enantiomer is obtained in high purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to isolate and purify the compound. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: S(+)-Isoproterenol (+)-bitartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Substitution reactions can occur at the aromatic ring or the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties.

Scientific Research Applications

S(+)-Isoproterenol (+)-bitartrate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study chiral resolution and enantioselective synthesis.

    Biology: The compound is employed in studies investigating beta-adrenergic receptor function and signaling pathways.

    Medicine: It is used in pharmacological research to develop new beta-adrenergic agonists and antagonists.

    Industry: The compound is utilized in the development of cardiovascular drugs and bronchodilators.

Mechanism of Action

S(+)-Isoproterenol (+)-bitartrate exerts its effects by binding to beta-adrenergic receptors, primarily beta-1 and beta-2 receptors. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates various target proteins, leading to increased heart rate, enhanced cardiac contractility, and bronchodilation.

Comparison with Similar Compounds

    R(-)-Isoproterenol: The enantiomer of S(+)-Isoproterenol, with different pharmacological properties.

    Epinephrine: Another beta-adrenergic agonist with broader receptor activity.

    Dobutamine: A beta-1 selective agonist used primarily in heart failure treatment.

Uniqueness: S(+)-Isoproterenol (+)-bitartrate is unique due to its high selectivity for beta-adrenergic receptors and its potent cardiovascular and bronchodilatory effects. Its chiral nature also makes it a valuable compound for studying enantioselective pharmacology and synthesis.

Properties

Molecular Formula

C15H23NO9

Molecular Weight

361.34 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol

InChI

InChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m1./s1

InChI Key

LBOPECYONBDFEM-RFVHGSKJSA-N

Isomeric SMILES

CC(C)NC[C@H](C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

solubility

49.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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